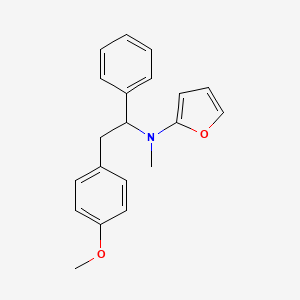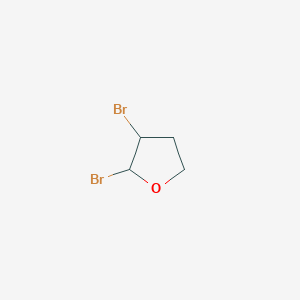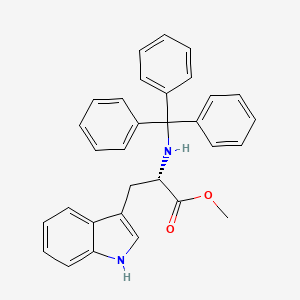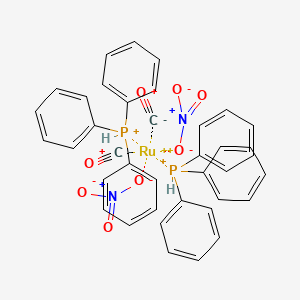
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is a coordination complex with the molecular formula C38H34N2O8P2Ru. This compound features a ruthenium center coordinated by two carbonyl (CO) ligands, two nitrate (NO3) ligands, and two triphenylphosphine (PPh3) ligands. It is known for its applications in various fields of scientific research, particularly in catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride (RuCl3) with triphenylphosphine in the presence of carbon monoxide and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme is as follows:
[ \text{RuCl}_3 + 2 \text{PPh}_3 + 2 \text{CO} + 2 \text{HNO}_3 \rightarrow \text{Ru(CO)}_2(\text{NO}_3)_2(\text{PPh}_3)_2 + 3 \text{HCl} ]
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar reaction conditions with optimization for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the loss of ligands.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction could produce ruthenium(II) species.
Applications De Recherche Scientifique
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Materials Science: The compound is studied for its potential in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research has explored its interactions with biological molecules, which could have implications for drug development and biomedical applications.
Industrial Processes: Its catalytic properties are leveraged in industrial processes for the synthesis of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo changes in oxidation state, facilitating various catalytic cycles. The carbonyl and nitrate ligands play crucial roles in stabilizing intermediate species and enabling electron transfer processes. The triphenylphosphine ligands provide steric and electronic effects that influence the reactivity of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicarbonylbis(triphenylphosphine)nickel: Similar in structure but with nickel as the central metal.
Tetrakis(triphenylphosphine)platinum: Features platinum instead of ruthenium and has four triphenylphosphine ligands.
Dicarbonylbis(triphenylphosphine)iron: Iron-based analogue with similar coordination environment.
Uniqueness
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is unique due to the presence of both carbonyl and nitrate ligands, which provide a distinct reactivity profile compared to its analogues. The combination of these ligands with ruthenium allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C38H32N2O8P2Ru+2 |
|---|---|
Poids moléculaire |
807.7 g/mol |
Nom IUPAC |
carbon monoxide;ruthenium(2+);triphenylphosphanium;dinitrate |
InChI |
InChI=1S/2C18H15P.2CO.2NO3.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;2*2-1(3)4;/h2*1-15H;;;;;/q;;;;2*-1;+2/p+2 |
Clé InChI |
YPAORCBIDKJGQV-UHFFFAOYSA-P |
SMILES canonique |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


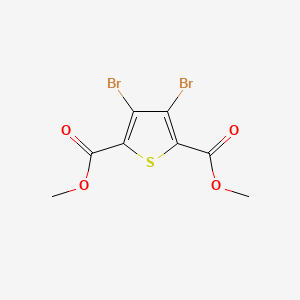
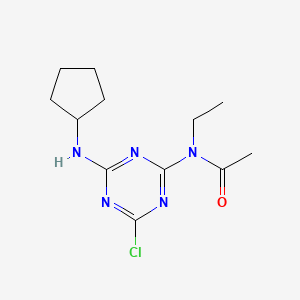

![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)

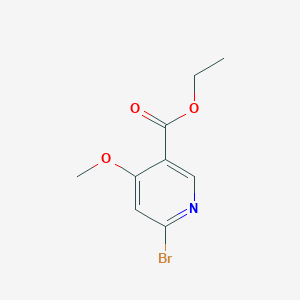
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
